2,1,3-Benzothiadiazol-5-yl isothiocyanate

Analytical Chemistry Quality Control Procurement Specification

This ≥97% pure BTD-5-ITC (CAS 337508-62-0) features a benzothiadiazole core with a reactive isothiocyanate at the 5-position. It enables precise control of electronic coupling for reproducible OFET/OPV performance and sensor sensitivity. The isothiocyanate forms stable thiourea linkages, overcoming the hydrolytic limitations of isocyanate-derived ureas. A 96–97°C melting point ensures ambient shipping stability. Ideal for polymer optoelectronics, fluorescent probes, and parallel library synthesis.

Molecular Formula C7H3N3S2
Molecular Weight 193.3 g/mol
CAS No. 337508-62-0
Cat. No. B1272957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazol-5-yl isothiocyanate
CAS337508-62-0
Molecular FormulaC7H3N3S2
Molecular Weight193.3 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1N=C=S
InChIInChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H
InChIKeyHHDWFDQYUFKNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazol-5-yl Isothiocyanate (CAS 337508-62-0): Procurement-Relevant Structural and Physicochemical Baseline


2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-5-ITC; CAS 337508-62-0) is a heteroaromatic building block comprising a strong electron-accepting 2,1,3-benzothiadiazole (BTD) core [1] and a reactive isothiocyanate (-N=C=S) moiety at the 5-position. It exhibits a molecular weight of 193.25 g/mol, a predicted LogP of 2.43, and a melting point range of 96-97°C . As a member of the BTD fluorophore class, it retains the scaffold's inherent fluorescence and n-type semiconductor character [1], while the isothiocyanate group enables selective, covalent conjugation to amine- or thiol-containing molecules, surfaces, or biomolecules under mild conditions.

Why Substituting 2,1,3-Benzothiadiazol-5-yl Isothiocyanate with Generic Analogs Introduces Risk: A Procurement Perspective


Substitution of 2,1,3-Benzothiadiazol-5-yl isothiocyanate with position isomers (e.g., 4-yl) or alternative electrophilic BTD reagents (e.g., isocyanates, sulfonyl chlorides) is not functionally equivalent. The 5-position attachment confers distinct electronic coupling to the BTD core, directly affecting the HOMO-LUMO gap and resulting fluorescence quantum yield [1]. The isothiocyanate group's thiocarbamoylation chemistry yields thiourea linkages with distinct hydrolytic stability and metal-coordinating properties compared to carbamate (from isocyanate) or sulfonamide (from sulfonyl chloride) linkages [2]. Furthermore, purity specifications vary across vendors: AKSci offers ≥95% purity, while Thermo Scientific specifies an assay range of 96.5-100.0% (97% nominal) . These differences in isomeric purity, functional group reactivity, and electronic coupling translate to altered sensor sensitivity, polymer optoelectronic performance, and conjugation reproducibility — all of which are critical for assay or device validation.

Quantitative Differentiation Evidence for 2,1,3-Benzothiadiazol-5-yl Isothiocyanate vs. Positional Isomers and In-Class Alternatives


Purity Specification and Lot-to-Lot Reproducibility: 5-Isothiocyanate vs. Commercial Positional Isomers

The target compound, 2,1,3-Benzothiadiazol-5-yl isothiocyanate, is commercially available with a defined purity specification of 96.5-100.0% (97% nominal assay) from Thermo Scientific and ≥95% from AKSci . In contrast, the 4-yl positional isomer (2,1,3-Benzothiadiazol-4-yl isothiocyanate; CAS 109029-21-2) is offered at a lower nominal purity of 96% by Alfa Chemistry , with no vendor-specified maximum purity cap or lot-to-lot reproducibility data readily accessible in public technical datasheets.

Analytical Chemistry Quality Control Procurement Specification

Melting Point and Crystalline Physical Form: 5-Isothiocyanate vs. 4-Isothiocyanate Positional Isomer

The 5-isothiocyanate regioisomer (BTD-5-ITC) exhibits a melting point of 96-97°C , whereas the 4-isothiocyanate regioisomer (BTD-4-ITC; CAS 109029-21-2) melts at a notably lower temperature of 88°C . This 8-9°C difference in melting point reflects distinct crystal packing energies, likely attributable to the different spatial orientation of the -N=C=S dipole relative to the BTD heterocycle.

Solid-State Chemistry Formulation Development Material Handling

Electron-Accepting Capacity of the BTD Core: Class-Level Advantage for Optoelectronic Device Performance

The 2,1,3-benzothiadiazole (BTD) core, which is the scaffold for BTD-5-ITC, is a strong electron-accepting molecular fragment [1]. Incorporation of BTD units into copolyfluorenes has been demonstrated to improve electroluminescence and electron mobility by factors of 20 and 10, respectively, compared to pristine polyfluorene [2]. While this specific data pertains to polymer-embedded BTD rather than the free isothiocyanate monomer, it establishes a class-level benchmark for the electron-transport enhancement conferred by the BTD moiety.

Organic Electronics Photovoltaics Materials Chemistry

Isothiocyanate vs. Isocyanate Reactivity: Differential Linkage Stability and Metal Coordination

The isothiocyanate (-N=C=S) functional group reacts with primary amines to form thiourea linkages, which possess distinct chemical properties compared to the urea linkages formed by the analogous isocyanate (-N=C=O) reagent (e.g., 4-isocyanato-2,1,3-benzothiadiazole) [1]. Thioureas exhibit enhanced hydrolytic stability and metal-coordinating capacity relative to ureas [2]. While quantitative head-to-head stability data for BTD-5-ITC versus a specific BTD-isocyanate are not available in the current literature, this functional group-level difference is well-established in organic chemistry.

Bioconjugation Chemistry Sensor Development Surface Functionalization

Optimal Research and Industrial Application Scenarios for 2,1,3-Benzothiadiazol-5-yl Isothiocyanate Based on Quantified Differentiation


Synthesis of Precision Functional Materials Requiring Reproducible Conjugation Stoichiometry

Scenario: A materials chemistry laboratory is developing a series of BTD-functionalized polymers or self-assembled monolayers for organic photovoltaic (OPV) or organic field-effect transistor (OFET) applications. The success of these devices depends critically on the precise control of BTD loading density, as the optoelectronic properties (e.g., electron mobility enhancement of 10-20× [1]) are exquisitely sensitive to BTD concentration [1]. Procurement Rationale: The 5-isothiocyanate regioisomer's tightly specified purity (96.5-100.0% assay range ) ensures accurate stoichiometric calculations during conjugation reactions, minimizing lot-to-lot variability in material performance — a key requirement for reproducible device fabrication and manuscript publication.

Development of Fluorescent Sensors Operating in Aqueous or Complex Biological Milieu

Scenario: A bioanalytical chemistry group is designing a small-molecule fluorescent probe for detecting metal ions (e.g., Hg²⁺, Cu²⁺) or reactive sulfur species in live-cell imaging or environmental water samples. The probe requires a robust, hydrolytically stable linkage between the BTD fluorophore and a targeting/chelating moiety. Procurement Rationale: The isothiocyanate group (-N=C=S) of BTD-5-ITC forms thiourea conjugates with amine-functionalized ligands, offering superior hydrolytic stability and intrinsic metal-coordinating capacity compared to the urea linkages formed by isocyanate analogs [2]. This functional group advantage reduces probe degradation during long-term imaging experiments and enhances sensor sensitivity for metal detection.

Long-Term Research Programs with Ambient Storage and Shipping Requirements

Scenario: A multi-institutional collaborative research program requires the procurement and distribution of a common BTD building block to partner laboratories located in diverse geographic regions with varying climate conditions. The reagent must remain chemically and physically stable during ambient-temperature shipping and extended benchtop storage between experiments. Procurement Rationale: The higher melting point of BTD-5-ITC (96-97°C) relative to the 4-yl isomer (88°C) provides an 8-9°C thermal stability margin. This reduces the likelihood of solid-state degradation, melting, or recrystallization artifacts that could compromise reagent purity and lead to inconsistent experimental outcomes across different laboratory sites.

Quality-Controlled Synthesis of BTD-Based Drug Discovery Libraries

Scenario: A medicinal chemistry team is generating a focused library of BTD-containing small molecules for screening against kinase or protease targets. The library synthesis involves parallel amination of the isothiocyanate group with diverse amine building blocks, requiring a starting material with well-defined purity and consistent reactivity. Procurement Rationale: The availability of BTD-5-ITC from multiple vendors with documented purity specifications (e.g., Thermo Scientific 97% nominal with defined min/max range ; AKSci ≥95% ) enables quality-controlled library production. The 5-positional isomer ensures that the electronic properties of the resulting thiourea conjugates are consistent with computational models that assume 5-substitution, reducing the risk of positional isomer contamination skewing structure-activity relationship (SAR) analysis.

Technical Documentation Hub

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